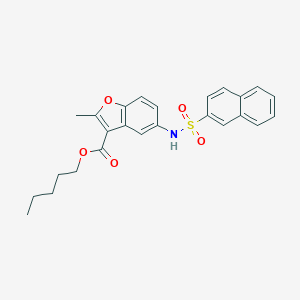
Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate, also known as PNT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzofuran derivatives that have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Scientific Research Applications
Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as arthritis. Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has also been shown to have anti-cancer properties, inhibiting the proliferation of cancer cells in vitro and in vivo. In addition, Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and have been implicated in cancer development. In addition, Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has also been shown to reduce the levels of reactive oxygen species (ROS), which play a key role in oxidative stress and inflammation. In addition, Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo.
Advantages and Limitations for Lab Experiments
Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. In addition, Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate. One area of interest is the development of Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate in neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate and its potential applications in cancer therapy. Overall, Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate involves the reaction of 2-methyl-5-nitrobenzofuran with naphthalene-2-sulfonyl chloride, followed by reduction of the nitro group to an amine and subsequent coupling with pentyl 3-bromobenzoate. The final product is obtained after purification through column chromatography. This method has been optimized to produce high yields of Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate with high purity.
properties
IUPAC Name |
pentyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5S/c1-3-4-7-14-30-25(27)24-17(2)31-23-13-11-20(16-22(23)24)26-32(28,29)21-12-10-18-8-5-6-9-19(18)15-21/h5-6,8-13,15-16,26H,3-4,7,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOQXTBSLJFLMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B491861.png)
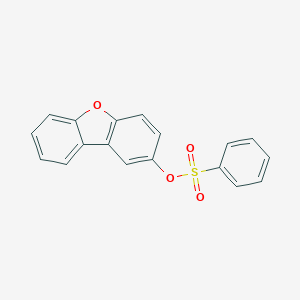
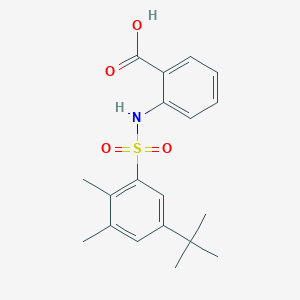
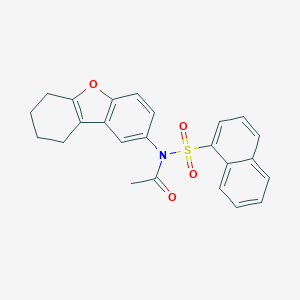
![Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B491891.png)
![ethyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B491906.png)
![4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491917.png)
![Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B491921.png)


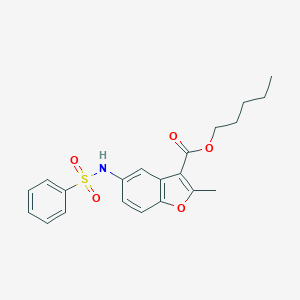
![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491951.png)
![Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491953.png)
![Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491959.png)